(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

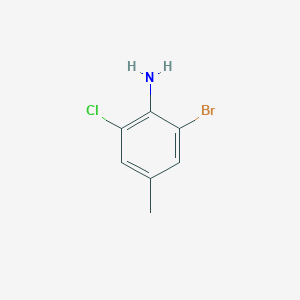

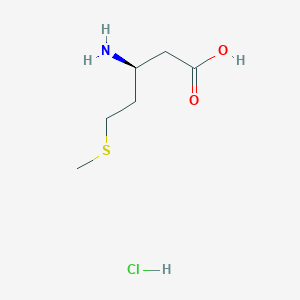

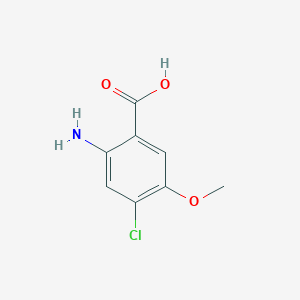

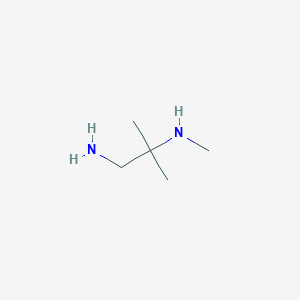

“(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2S . It has an average mass of 199.699 Da and a monoisotopic mass of 199.043381 Da .

Molecular Structure Analysis

The molecular structure of “(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride” consists of six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, two oxygen atoms, one sulfur atom, and one chlorine atom . The exact spatial arrangement of these atoms (i.e., the stereochemistry) is determined by the “(S)” prefix in the name, which refers to the specific orientation of the atoms around the chiral center .

Physical And Chemical Properties Analysis

“(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 199.70 g/mol . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature below -20°C .

Applications De Recherche Scientifique

Synthesis Processes : The synthesis of related amino acid derivatives, such as 5-Amino-4-oxopentanoic acid hydrochloride, is significant in the field of pharmaceuticals and organic chemistry. The synthesis involves esterification, bromination, and subsequent reactions to yield the product, suggesting a potential method for synthesizing related compounds like (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride (Lin Yuan, 2006).

Structural Analogues and Derivatives : Compounds structurally similar to (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride are explored for their potential in various biological and chemical applications. For instance, derivatives of isoleucine like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid have been studied for improving the electrochemical properties of conductive polymer electroactive films, indicating the potential of amino acid derivatives in materials science (E. Kowsari et al., 2018).

Biofuel Production : Related compounds, such as pentanol isomers derived from amino acid substrates, are studied for their potential application as biofuels, underscoring the relevance of amino acid derivatives in renewable energy research (A. Cann & J. Liao, 2009).

Medical Applications : The synthesis and application of derivatives of (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride, such as those used for photodynamic therapy in treating conditions like urethral condyloma acuminatum, highlight the compound's potential relevance in therapeutic contexts (Hu Xi-ju, 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

(3S)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAMZKRVSJSSF-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997308 |

Source

|

| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride | |

CAS RN |

75946-25-7 |

Source

|

| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)